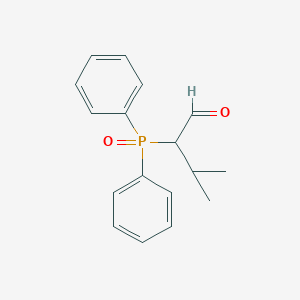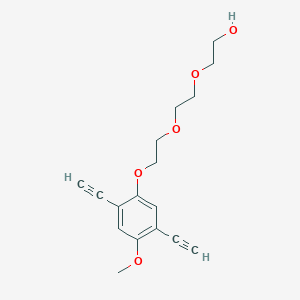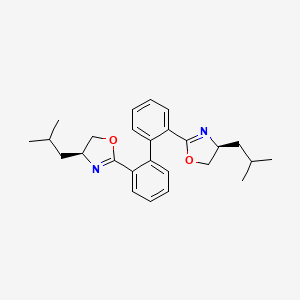
(1R)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields, including organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structure, which includes two oxazoline rings and a biphenyl core, making it a valuable building block for creating complex molecules with specific chirality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of (S)-4-isobutyl-4,5-dihydrooxazole with a biphenyl derivative under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxazoline and biphenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Applications De Recherche Scientifique
(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties
Mécanisme D'action
The mechanism of action of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl
- (1R,3S)-(+)- and (1S,3R)-(-)-tefludazine
- (S)-(+)- and ®-(-)-octoclothepin
Uniqueness
Compared to similar compounds, (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and biphenyl core. This structure provides enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H32N2O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-[2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-17(2)13-19-15-29-25(27-19)23-11-7-5-9-21(23)22-10-6-8-12-24(22)26-28-20(16-30-26)14-18(3)4/h5-12,17-20H,13-16H2,1-4H3/t19-,20-/m0/s1 |
Clé InChI |
RBFBEQYUYIKSKR-PMACEKPBSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
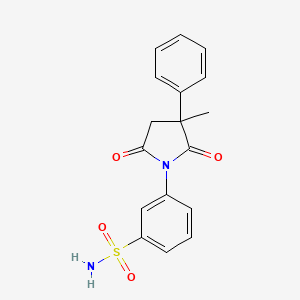
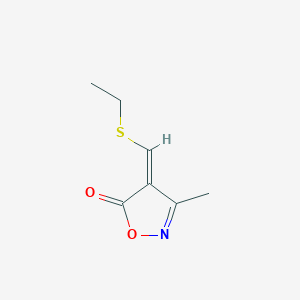

![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
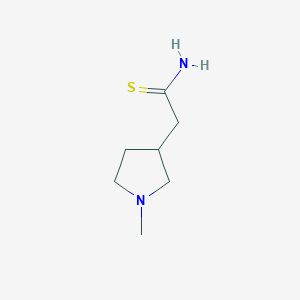
![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)

